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molecular formula C16H21IN2O3 B1387565 Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate CAS No. 1049022-58-3

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Cat. No. B1387565
M. Wt: 416.25 g/mol
InChI Key: OSMPKQSUSRZULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354401B2

Procedure details

4-Iodobenzoyl chloride (7.99 g) and piperazine-1-carboxylic acid tert-butyl ester (5.87 g) were dissolved in tetrahydrofuran (75 ml), 1N aqueous sodium hydroxide solution (36 mL) was added, and the mixture was stirred at room temperature. The reaction mixture was poured into water under cooling and 1N aqueous sodium hydroxide solution and ethyl acetate were added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and saturated brine, then washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. To the residue was added hexane and the mixture was stirred at room temperature. The crystals were collected by filtration to give the title compound (11.67 g).
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].[OH-].[Na+].O>O1CCCC1.C(OCC)(=O)C>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([C:6](=[O:7])[C:5]2[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=2)[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
7.99 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
5.87 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1N aqueous sodium hydroxide solution and saturated brine
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added hexane
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.67 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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